D-Glucoheptono-1,4-lactone

Übersicht

Beschreibung

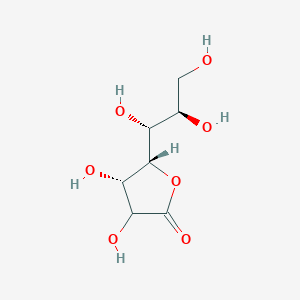

D-Glucoheptono-1,4-lactone: is a chemical compound with the molecular formula C₇H₁₂O₇ and a molecular weight of 208.1660 g/mol . . This compound is a lactone, which is a cyclic ester derived from the corresponding hydroxy acid. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Glucoheptono-1,4-lactone can be synthesized through the oxidation of D-glycero-D-gulo-heptose . The reaction typically involves the use of oxidizing agents such as bromine or iodine in the presence of a base like sodium hydroxide . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the lactone ring.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale oxidation of D-glycero-D-gulo-heptose using more efficient and cost-effective oxidizing agents . The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.

Analyse Chemischer Reaktionen

Types of Reactions: D-Glucoheptono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form heptonic acid .

Reduction: It can be reduced to form the corresponding heptitol .

Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the lactone ring under acidic or basic conditions.

Major Products:

- Various substituted lactones from nucleophilic substitution .

Heptonic acid: from oxidation.

Heptitol: from reduction.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- GHL serves as a precursor for the synthesis of various organic compounds, including:

-

Biological Activity

- GHL itself may not exhibit potent biological activity but serves as a scaffold for developing biologically active derivatives. For instance:

- Conformationally constrained analogues of diacylglycerol (DAG) : These analogues demonstrate potent binding to protein kinase C alpha (PK-C alpha), highlighting the importance of structural modifications.

- Biotin transport-targeting dendrimers : GHL-modified PAMAM G3 dendrimers enhance the delivery of α-mangostin, a natural compound with antineoplastic properties, significantly improving cytotoxicity against cancer cells .

- GHL itself may not exhibit potent biological activity but serves as a scaffold for developing biologically active derivatives. For instance:

-

Stereoselective Synthesis

- GHL is utilized in stereoselective synthetic routes due to its well-defined stereochemistry and functional groups. It has been employed in:

- Cross-aldol reactions : These reactions allow for the controlled construction of complex molecules with multiple stereogenic centers.

- GHL is utilized in stereoselective synthetic routes due to its well-defined stereochemistry and functional groups. It has been employed in:

Case Studies

Wirkmechanismus

The mechanism by which D-Glucoheptono-1,4-lactone exerts its effects involves its interaction with specific molecular targets and pathways . The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various biochemical reactions . The compound can inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison: this compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its reactivity and versatility in various chemical reactions . Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo specific types of reactions and its applications in scientific research .

Biologische Aktivität

D-Glucoheptono-1,4-lactone (GHL) is a cyclic ester derived from D-glucose, notable for its diverse applications in organic synthesis and potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its role in synthesizing biologically active derivatives, particularly in the context of anticancer research.

This compound is characterized as a white crystalline powder with a molecular formula of C₇H₁₄O₇. It is primarily synthesized from D-glucose through a series of chemical reactions that involve lactonization processes. The compound serves as a precursor for various biologically active molecules, including Howiinol A, which is derived from the root and stem bark of Goniothamus howii and exhibits significant antitumor properties .

Target Interactions

GHL acts as an important scaffold in the synthesis of several biologically active compounds. Notably, it facilitates the formation of N-alkyl-N-(2-hydroxyethyl)aldonamides through its reaction with long-chain amines, leading to compounds with enhanced biological activity. The structural modifications of GHL can significantly influence the biological properties of its derivatives .

Cellular Effects

Research indicates that GHL derivatives exhibit potent anticancer activities. For instance, GHL has been utilized to synthesize conformationally constrained analogues of diacylglycerol (DAG), which demonstrate strong binding affinity to protein kinase C alpha (PKCα), a critical enzyme involved in cancer cell signaling pathways . Furthermore, GHL-modified dendrimers have been developed as delivery systems for anticancer agents like α-mangostin, enhancing their cytotoxic effects against cancer cells .

GHL has been shown to possess antioxidative properties. Studies reveal that it can reduce oxidative stress in platelets by inhibiting lipid peroxidation induced by strong oxidants such as peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂). This antioxidative effect suggests potential therapeutic applications in conditions associated with oxidative damage .

Antitumor Activity

A significant study investigated the synthesis of Howiinol A and its analogs from GHL. This research highlighted the compound's role in developing new antitumor agents with improved efficacy. Over 26 analogs were synthesized to explore their potency against various cancer cell lines .

Dendrimer Applications

In another study, PAMAM dendrimers were modified with GHL to create biocompatible vehicles for drug delivery. These modified dendrimers exhibited enhanced cellular uptake and improved therapeutic profiles for hydrophobic anticancer drugs. The study emphasized the importance of structural modifications in enhancing the efficacy of drug delivery systems .

Comparative Analysis

| Compound | Biological Activity | Synthesis Method | Key Findings |

|---|---|---|---|

| This compound | Antitumor properties via Howiinol A synthesis | Derived from D-glucose | Active constituent from Goniothamus howii |

| Howiinol A | Potent against cancer cells | Synthesized from GHL | Over 26 analogs explored for efficacy |

| PAMAM-GHL Conjugate | Enhanced drug delivery | Modification of PAMAM dendrimer | Improved biocompatibility and cellular uptake |

Eigenschaften

IUPAC Name |

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVCRCODGMFTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-08-7, 89-67-8, 5329-44-2 | |

| Record name | NSC34634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Glycero-D-gulo-heptono-1,4-lactone?

A1: The molecular formula of D-Glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol [].

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize D-Glycero-D-gulo-heptono-1,4-lactone, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography [, , ]. NMR studies have been particularly useful in determining the relative configuration of double bonds in unsaturated derivatives of this compound [].

Q3: Can D-Glycero-D-gulo-heptono-1,4-lactone be used as a starting material for synthesizing other compounds?

A3: Yes, this compound serves as a valuable precursor in various synthetic routes. It has been used to synthesize enantiomerically pure (2R,4S)-4-hydroxypipecolic acid [, ], deoxythiosugar derivatives mimicking furanose, pyranose, and septanose structures [], and eight stereoisomers of homonojirimycin []. Researchers have also used it to synthesize C-glycosides of glucofuranose [], aza-C-disaccharides [], and polyhydroxy amino acids [].

Q4: Are there any specific advantages to using D-Glycero-D-gulo-heptono-1,4-lactone in these syntheses?

A4: This compound offers several advantages as a starting material, including its availability from D-glucose, its well-defined stereochemistry, and the versatility of its functional groups. These features allow for the development of stereoselective synthetic routes towards diverse and complex molecules [, , ].

Q5: Can you describe a specific example of a stereoselective synthesis using this compound?

A5: In the synthesis of polypropionate fragments, D-Glycero-D-gulo-heptono-1,4-lactone derivatives were used in cross-aldol reactions with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. These reactions showed high exo-face selectivity for the bicyclic ketones, allowing for the controlled construction of complex molecules with multiple stereogenic centers [].

Q6: Does D-Glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity itself?

A6: While D-Glycero-D-gulo-heptono-1,4-lactone may not exhibit potent biological activity on its own, it serves as a scaffold for developing biologically active compounds. For instance, researchers have synthesized conformationally constrained analogues of diacylglycerol (DAG) based on a chiral 4,4-disubstituted heptono-1,4-lactone template. These analogues demonstrate potent and stereospecific binding to protein kinase C alpha (PK-C alpha) [, ].

Q7: How does modifying D-Glycero-D-gulo-heptono-1,4-lactone affect the biological activity of its derivatives?

A7: Modifying the structure of this compound can significantly impact the biological activity of its derivatives. For example, in the case of DAG analogues, converting a propanoyl branch to a propenoyl branch restored binding affinity to PK-C alpha, highlighting the importance of specific structural features for biological activity [].

Q8: Are there other examples of D-Glycero-D-gulo-heptono-1,4-lactone derivatives with biological activity?

A8: Yes, researchers have developed a biotin transport-targeting PAMAM G3 dendrimer modified with D-glucoheptono-1,4-lactone. This dendrimer acts as a delivery system for α-mangostin, a natural xanthone with antineoplastic and anti-nematode properties. The resulting conjugate exhibited significantly enhanced cytotoxicity against cancer cells and toxicity towards C. elegans compared to free α-mangostin [].

Q9: What is the role of this compound in this dendrimer system?

A9: In this system, this compound is conjugated to the PAMAM G3 dendrimer to modify its surface properties. This modification serves to block amine groups and potentially enhance biocompatibility and influence the dendrimer's interactions with biological systems [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.